molecular formula C19H19N3OS2 B2983705 N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 922977-62-6

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2983705
CAS No.: 922977-62-6
M. Wt: 369.5
InChI Key: IKZAVGVGUJVNJP-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic organic compound of significant interest in biochemical and pharmacological research. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators (NAMs), exhibiting state-dependent inhibition by potentially targeting the transmembrane and/or intracellular domains of the receptor, thereby providing a powerful tool for probing ZAC's unique physiology . This compound is presented exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this selective ZAC antagonist to investigate the receptor's role as a sensor of endogenous zinc and protons, its slow desensitization kinetics, and its physiological functions, which are still poorly elucidated . It enables the exploration of ZAC's expression in various tissues, including the brain, pancreas, and prostate, and its potential implications for immune function such as T-cell division . With high selectivity demonstrated over other classic Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, this reagent offers a specific means to dissect ZAC's signalling mechanisms and its contribution to cellular processes without significant off-target effects .

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-7-9-15(10-8-14)24-12-4-6-18(23)22-19-21-17(13-25-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZAVGVGUJVNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable thiourea derivative.

    Attachment of the Butanamide Group: The thiazole derivative can then be reacted with a butanoyl chloride derivative to introduce the butanamide group.

    Introduction of the p-Tolylthio Group: Finally, the compound can be functionalized with a p-tolylthio group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, and further research could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate specific pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Notable Features
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide (Target) Thiazole Pyridin-2-yl, p-tolylthio Thioether, amide Enhanced lipophilicity
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide Benzo[d]thiazole 4-Fluorophenylsulfonyl Sulfonyl, amide Higher polarity, metabolic stability
N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide Thiazole Biphenyl, pyridin-2-yl, glyciamide Amide, glyciamide Increased hydrogen-bond capacity
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Thiazole Methylsulfonylamino, p-tolyl Sulfonamide, amide Polar sulfonamide group
N-Substituted 2-(4-pyridinyl)thiazole carboxamides Thiazole 4-Pyridinyl, variable amines Carboxamide Tunable amine substituents
Key Observations:
  • Thioether vs. Sulfonyl/Sulfonamide : The target’s p-tolylthio group is less polar than sulfonyl/sulfonamide analogs, likely improving membrane permeability but reducing metabolic stability compared to sulfonamides .
  • Pyridine Position: Pyridin-2-yl (target) vs.
  • Amide Side Chain : The butanamide chain in the target allows conformational flexibility, whereas glyciamide derivatives (e.g., ) introduce additional hydrogen-bonding sites.

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2S2C_{18}H_{20}N_2S_2, with a molecular weight of approximately 344.49 g/mol. The compound features a thiazole ring and a pyridine moiety, which are critical for its biological activity.

The biological activity of thiazole derivatives often involves their interaction with various biological targets such as enzymes and receptors. The exact mechanism of action for this compound is not fully elucidated, but it is hypothesized to modulate enzyme activity and signal transduction pathways, potentially inhibiting key metabolic enzymes or binding to specific receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, a series of thiazole-containing compounds demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). In comparative studies, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency .

CompoundIC50 (μM)Reference
Compound 611.9
Compound 711.7
Compound 911.6

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, suggesting their potential as antimicrobial agents. The structural features of this compound may contribute to its efficacy in disrupting bacterial cell functions.

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of specific enzymes involved in cancer progression and other diseases. For instance, recent findings on similar thiazole compounds indicate that they can effectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Studies : A study involving various thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 cells. The study concluded that the presence of specific substituents on the thiazole ring enhances the anticancer activity .
  • Mechanistic Insights : Another research effort focused on CDK inhibition revealed that certain thiazole derivatives could induce G1/S phase arrest in cancer cells, leading to reduced proliferation rates. This highlights the potential therapeutic application of this compound in cancer treatment .

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